

# CCT251545 in vitro protocol and IC50 values

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**Compound Focus:** CCT251545

Cat. No.: S522971

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## Introduction & Key Characteristics

**CCT251545** is an orally bioavailable small molecule discovered through cell-based screening. It serves as a potent inhibitor of Wnt signaling and a highly selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19 [1] [2]. Its key characteristics are summarized in the table below.

| Property   | Description                                      |
|--|--|
| Primary Targets  | CDK8 & CDK19 [3]                                 |
| Reported Pathway Inhibition                              | Wnt/ $\beta$ -catenin signaling [4]              |
| Biochemical IC <sub>50</sub> (CDK8/CycC)                 | 6-7 nM [3]                                       |
| Cellular IC <sub>50</sub> (Wnt inhibition in 7dF3 cells) | 5 nM [5] [4]                                     |
| Selectivity  | >100-fold selectivity over 291 other kinases [1] |
| Key Cellular Biomarker                                   | Reduces phospho-STAT1 (Ser727) [1]               |
| Solubility (DMSO)  | ~30 mg/mL (71.1 mM) [4]                          |

## Quantitative Activity Profile

The tables below summarize the potency of **CCT251545** in various cellular and biochemical assays.

**Table 1: Cellular Inhibitory Activity (IC<sub>50</sub>/GI<sub>50</sub>) in Various Cell Lines** *GI<sub>50</sub>: Concentration for 50% growth inhibition.*

| Cell Line | Assay Type / Description  | Reported Value | Citation |
|-----------|---|----------------|----------|
| 7dF3      | WNT pathway inhibition  | 5 nM           | [5] [4]  |
| COLO 205  | Basal WNT signaling inhibition (luciferase reporter)            | 0.035 µM       | [5]      |
| LS174T    | Basal WNT signaling inhibition (luciferase reporter)            | 0.023 µM       | [5]      |
| PA-1      | Ligand-induced WNT3A signaling inhibition (luciferase reporter) | 0.007 µM       | [5]      |
| SW620     | Reduction of phospho-STAT1 (Ser727)                             | 9 nM           | [1] [6]  |
| MV4-11    | Growth Inhibition (72 hrs)                                      | 0.03 µM        | [5]      |
| MOLM-13   | Growth Inhibition (72 hrs)                                      | 2.8 µM         | [5]      |
| HCT-116   | Growth Inhibition (72 hrs)                                      | 46.16 µM       | [5]      |
| HT-29     | Growth Inhibition (72 hrs)                                      | 48.59 µM       | [5]      |

**Table 2: Biochemical Inhibitory Potency and Selectivity** *Data from biochemical kinase profiling assays.*

| Target     | Assay Description           | IC <sub>50</sub> / Potency | Citation |
|------------|-----------------------------|----------------------------|----------|
| CDK8/CycC  | Reporter Displacement Assay | 7 nM                       | [3]      |
| CDK19/CycC | Reporter Displacement Assay | 6 nM                       | [3]      |
| PRKCQ      | Kinase selectivity panel    | 122 nM                     | [3]      |

| Target    | Assay Description        | IC <sub>50</sub> / Potency | Citation |
|-----------|--------------------------|----------------------------|----------|
| GSK3alpha | Kinase selectivity panel | 462 nM                     | [3]      |
| GSK3beta  | Kinase selectivity panel | 690 nM                     | [3]      |

## Experimental Protocols

Here are detailed methodologies for key experiments using **CCT251545**.

### In Vitro Protocol: WNT Pathway Reporter Gene Assay [4]

This protocol is used to determine the IC<sub>50</sub> of **CCT251545** for inhibiting WNT pathway activity in reporter cell lines.

- **Cell Lines:** 7dF3, HEK293, SW480, LS174T, or COLO205 human colorectal cancer cells engineered with a TCF/LEF-responsive luciferase reporter.
- **Required Materials:**
  - **CCT251545** stock solution in DMSO (e.g., 10 mM)
  - Cell culture medium
  - White 96-well cell culture plates
  - Cell lysis buffer (e.g., Cells-to-cDNA II Cell Lysis Buffer)
  - Luciferase assay reagent/substrate kit
  - Luminescence plate reader
- **Step-by-Step Procedure:**
  - **Seed cells** at 20,000 cells per well into a 96-well plate and incubate overnight.
  - **Treat cells** with **CCT251545** at a concentration range (e.g., 9.1 μM to 0.068 nM) diluted in culture medium. Include a DMSO vehicle control.
  - **Incubate** for 2 to 6 hours.
  - **Wash cells** with phosphate-buffered saline (PBS).
  - **Lyse cells** using an appropriate lysis buffer.
  - **Transfer lysates** to a PCR plate if needed and perform the luciferase activity measurement according to the manufacturer's instructions.
  - **Quantify** luminescence signal using a plate reader.
- **Data Analysis:** Calculate the percentage of luminescence signal relative to the vehicle control. Plot the dose-response curve and determine the IC<sub>50</sub> value using non-linear regression analysis.

## In Vitro Protocol: Western Blot Analysis of pSTAT1 (S727) [1] [6]

This protocol is used to confirm on-target engagement of CDK8/19 in cells.

- **Cell Line:** SW620 cells or other relevant cancer cell lines.
- **Required Materials:**
  - **CCT251545** stock solution in DMSO
  - Standard cell culture materials
  - RIPA lysis buffer with protease and phosphatase inhibitors
  - SDS-PAGE and Western blot equipment
  - Antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1 (total), and appropriate HRP-conjugated secondary antibodies.
- **Step-by-Step Procedure:**
  - **Seed and culture** cells until they reach 70-80% confluence.
  - **Treat cells** with **CCT251545** (e.g., a dose range around the reported IC<sub>50</sub> of 9 nM) for a suitable period (e.g., 6-24 hours).
  - **Lyse cells** on ice using RIPA buffer.
  - **Quantify protein** concentration in the lysates.
  - **Separate proteins** by SDS-PAGE and transfer to a PVDF membrane.
  - **Block the membrane** with 5% BSA or non-fat milk.
  - **Incubate** with primary antibodies (anti-pSTAT1 Ser727 and anti-STAT1) overnight at 4°C.
  - **Incubate** with HRP-conjugated secondary antibodies.
  - **Detect signals** using enhanced chemiluminescence (ECL) substrate.
- **Data Analysis:** The level of pSTAT1 (Ser727) should decrease in a dose-dependent manner with **CCT251545** treatment, while total STAT1 levels remain constant. This serves as a robust biomarker for CDK8/19 inhibition.

## In Vivo Protocol: Efficacy Study in Xenograft Models [6]

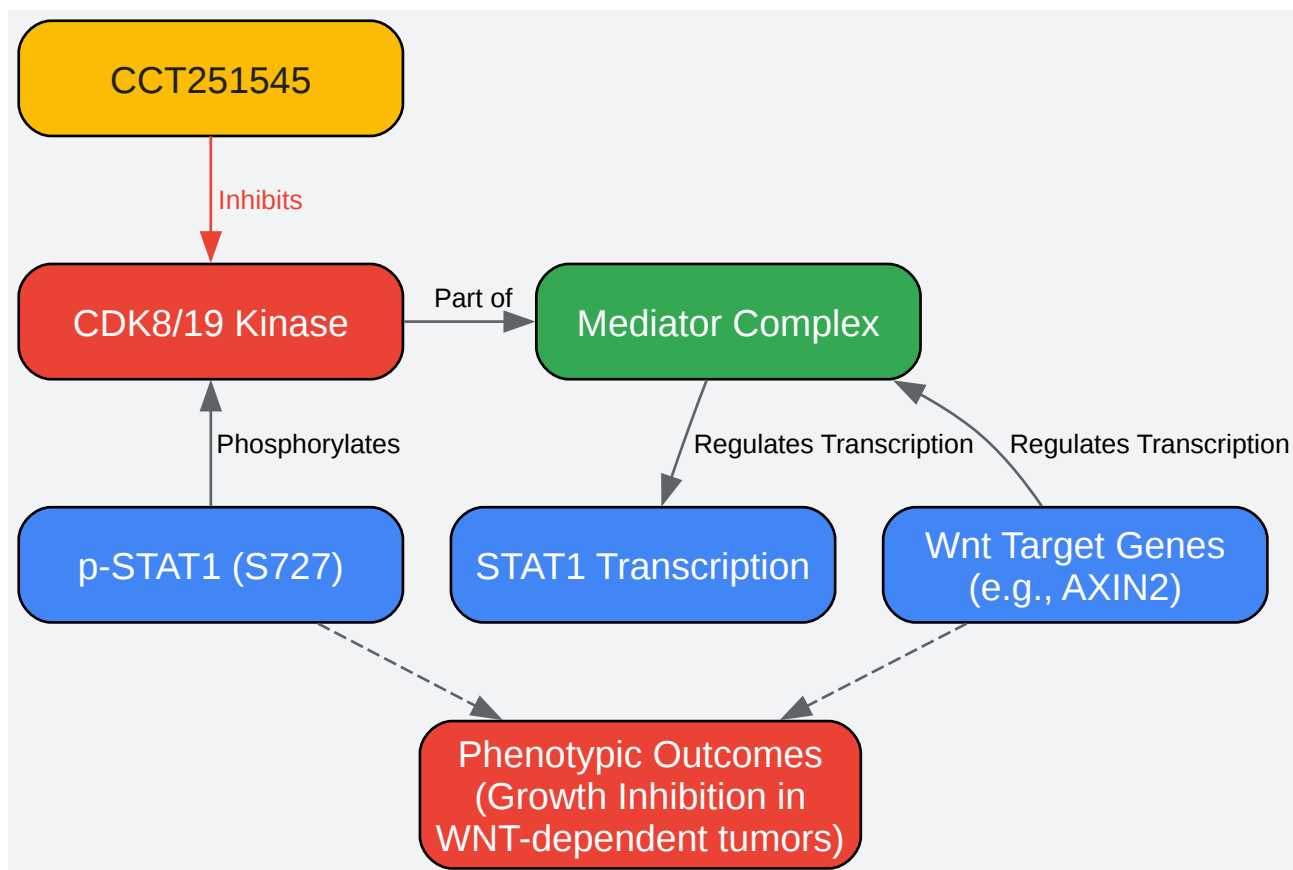
This protocol demonstrates the in vivo application of **CCT251545**.

- **Animal Model:** Female NCr athymic mice (6-8 weeks old) bearing established SW620 human colorectal cancer xenografts.
- **Formulation:** The compound can be formulated for oral gavage. One example is a solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [4].
- **Dosage and Administration:**
  - **Dose:** 70 mg/kg.
  - **Route:** Oral gavage.
  - **Schedule:** Twice daily, for specific cycles (e.g., Days 0-7 and 10-14).

- **Endpoint Analysis:** Monitor tumor volume and weight over time. A significant inhibition of tumor growth and a reduction in final tumor weight (e.g., 70% relative to control) is indicative of efficacy [6].

## Mechanism of Action and Signaling Pathways

**CCT251545** acts as a type I, ATP-competitive inhibitor of the kinases CDK8 and CDK19, which are components of the Mediator complex—a key regulator of transcription [1] [3]. The following diagram illustrates the core mechanism and downstream effects of **CCT251545**, integrating its role in Wnt signaling and other pathways.



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## Emerging Research and Applications

Recent studies have revealed novel applications for **CCT251545** beyond its canonical targets:

- **Chemosensitization in MDR Cancers:** **CCT251545** can enhance the delivery and efficacy of conventional chemotherapeutics in multidrug-resistant (MDR) cancers. It does this by binding to NAMPT, elevating NAD<sup>+</sup> levels, and promoting Rac1-mediated macropinocytosis, a process that drives the intense internalization of drugs into cancer cells [7].
- **Live-Cell Selectivity Confirmation:** Advanced target engagement assays in live cells have confirmed that **CCT251545** exhibits high selectivity for CDK8 and CDK19, with no collateral binding to any other CDKs at concentrations below 1 μM [3] [8].

## Important Notes for Researchers

- **Research Use Only:** **CCT251545** is intended for research purposes only and is not for human use [5] [6].
- **Solubility and Storage:**
  - **Solubility:** Highly soluble in DMSO (e.g., 30-50 mg/mL). It is also soluble in ethanol but insoluble in water [4] [6].
  - **Storage:** Store the powder at -20°C for long-term stability. Stock solutions in DMSO are typically stored at -80°C for up to 6 months [6].
- **Controls for Experiments:** When using **CCT251545** as a CDK8/19 probe, it is critical to include appropriate controls, such as a structurally matched inactive analog (e.g., CCT251099) and/or CDK8/19 knockout cells, to confirm that observed effects are on-target [3].

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